1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]-
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Overview
Description
1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- is a complex organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their presence in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- typically involves the following steps:
Formation of 1H-Indole-2-carboxylic acid: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Coupling Reaction: The 1H-Indole-2-carboxylic acid is then coupled with 1H-indole-2-carbonyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole rings. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. This binding can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, which in turn affects cellular processes.
Comparison with Similar Compounds
1H-Indole-2-carboxylic acid: A simpler analog with a single indole unit.
1H-Indole-3-carboxylic acid: Another analog with the carboxylic acid group at the 3-position.
1H-Indole-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
Uniqueness: 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- is unique due to its dual indole structure connected through a carboxamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-(1H-indole-2-carbonylamino)-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c22-17(15-8-10-3-1-2-4-13(10)20-15)19-12-5-6-14-11(7-12)9-16(21-14)18(23)24/h1-9,20-21H,(H,19,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSFWARHEQMCHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435082 |
Source
|
Record name | 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101134-91-2 |
Source
|
Record name | 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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